N-(3-chloro-4-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
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Overview
Description
Compounds like the one you mentioned typically belong to the class of organic compounds known as amides. These are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The specific structure of the compound suggests that it might have interesting biological or chemical properties, but without specific studies or data, it’s hard to say more .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each of which needs to be optimized for yield and purity. The exact process would depend on the specific properties of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
The reactivity of a compound can be studied using various experimental techniques. This could involve observing how the compound reacts with different reagents, or studying how changes in conditions (like temperature or pH) affect the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined using various experimental techniques. These properties can provide important information about how the compound behaves under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a specific compound would depend on the results of initial studies. If the compound shows promising properties, it might be further optimized and studied in more detail. This could involve more in-depth studies of its mechanism of action, or testing it in more complex biological systems .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11-6-7-13(8-15(11)19)20-16(24)9-14-10-26-18(22-14)23-17(25)21-12-4-2-3-5-12/h6-8,10,12H,2-5,9H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHHRDTXGXPGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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